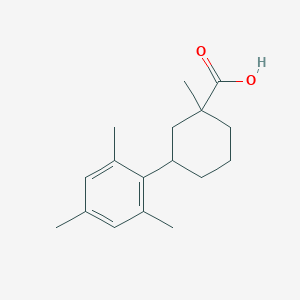
Cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)- is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by a cyclohexane ring substituted with a carboxylic acid group, a methyl group, and a trimethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)- can be achieved through several synthetic routes. One common method involves the hydrogenation of benzoic acid derivatives. The reaction typically requires a hydrogenation catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of aromatic carboxylic acids. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid group to an acid chloride.
Major Products Formed
Oxidation: Cyclohexene derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Cyclohexanecarbonyl chloride.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)- is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the methyl and trimethylphenyl groups.
1-Methyl-1-cyclohexanecarboxylic acid: Lacks the trimethylphenyl group.
3-Methyl-1-cyclohexanecarboxylic acid: Similar structure but with different substitution patterns
Uniqueness
Cyclohexanecarboxylic acid, 1-methyl-3-(2,4,6-trimethylphenyl)- is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
61405-15-0 |
|---|---|
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
1-methyl-3-(2,4,6-trimethylphenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H24O2/c1-11-8-12(2)15(13(3)9-11)14-6-5-7-17(4,10-14)16(18)19/h8-9,14H,5-7,10H2,1-4H3,(H,18,19) |
InChI-Schlüssel |
PCNJIBGOVCMDBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2CCCC(C2)(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)

![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)
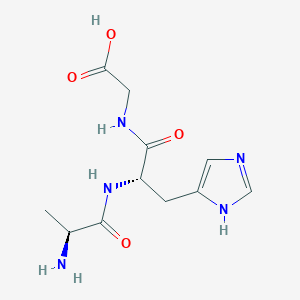
![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)
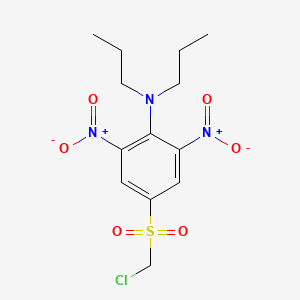
![1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one](/img/structure/B14583750.png)
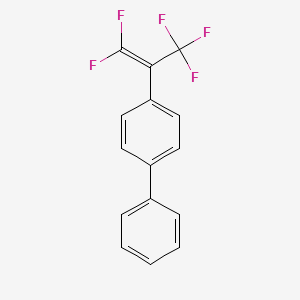
![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)
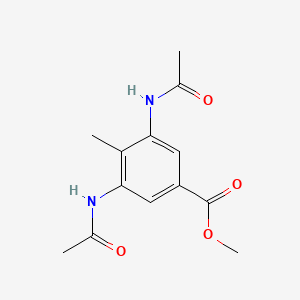
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one](/img/structure/B14583773.png)

![2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl-](/img/structure/B14583779.png)
